Fingolimod Mono-lactate-d4 (hydrochloride)
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Overview
Description
Fingolimod Mono-lactate-d4 (hydrochloride) is a deuterium-labeled derivative of Fingolimod Mono-lactate hydrochloride. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The preparation of Fingolimod Mono-lactate-d4 (hydrochloride) involves the synthesis of Fingolimod Mono-lactate followed by deuterium labeling. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Fingolimod Mono-lactate-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Fingolimod Mono-lactate-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Fingolimod Mono-lactate-d4 (hydrochloride) exerts its effects through the modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, acts on these receptors to bring about an array of pharmacological effects. These include the sequestration of lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . Additionally, fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Comparison with Similar Compounds
Fingolimod Mono-lactate-d4 (hydrochloride) is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Fingolimod Mono-lactate hydrochloride: The non-deuterated version of the compound.
Fingolimod-phosphate: The active metabolite of fingolimod.
Other sphingosine 1-phosphate receptor modulators: Compounds that act on the same molecular targets but may have different pharmacokinetic and metabolic profiles
Properties
Molecular Formula |
C22H38ClNO4 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] 2-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C22H37NO4.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-22(23,16-24)17-27-21(26)18(2)25;/h10-13,18,24-25H,3-9,14-17,23H2,1-2H3;1H/i16D2,17D2; |
InChI Key |
MAFNGOOPRPXFLL-ZBLPOJTCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C(C)O)N)O.Cl |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C(C)O)N.Cl |
Origin of Product |
United States |
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